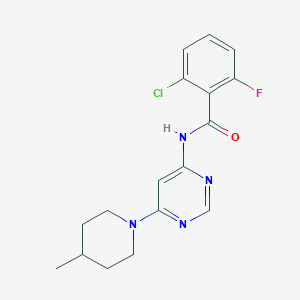

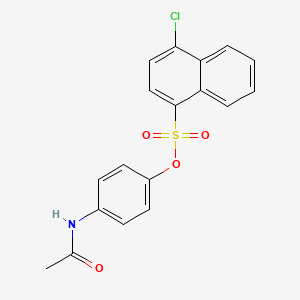

2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen

Antifungal Activity : Pyrimidine derivatives, including structures related to the specified compound, have shown significant antifungal activities. For instance, compounds with similar structures have exhibited high antifungal activity against species like Phomopsis sp. and Botrytis cinereal, with inhibition rates and EC50 values indicating potent antifungal properties (Wu et al., 2021).

Crystal Structure Analysis : Research involving similar pyrimidine derivatives has led to the development of new crystals characterized by various techniques like NMR and X-ray single-crystal determination. These studies are crucial in understanding the molecular structure and properties of these compounds (Deng et al., 2014).

Gene Expression Inhibition : Studies have shown that compounds structurally related to 2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such properties are significant in the context of potential therapeutic applications and understanding cellular mechanisms (Palanki et al., 2000).

PET Imaging Applications : Certain fluorine-substituted pyrimidine derivatives have been explored for their potential in PET (Positron Emission Tomography) imaging, especially in the study of brain receptors. These compounds have shown effectiveness in animal models, suggesting their utility in neuropsychiatric disorder research and drug development (Xu et al., 2013).

Histone Deacetylase Inhibition in Cancer Therapy : Some pyrimidine derivatives have shown potential as histone deacetylase inhibitors, exhibiting antiproliferative activity and apoptosis induction in cancer cells. This property is crucial for the development of new cancer therapies (Liu et al., 2015).

KCNQ2/Q3 Potassium Channel Openers in Epilepsy Treatment : Pyrimidine benzamides have been identified as effective in opening KCNQ2/Q3 potassium channels, showing activity in rodent models of epilepsy and pain. This is significant in the context of developing new treatments for neurological disorders (Amato et al., 2011).

Antimicrobial Activities : Some derivatives have shown promising results in combating microbial infections, including antibacterial and antifungal properties. This opens up possibilities for developing new antimicrobial agents (Chundawat et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the lack of information available about “2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide”, future research could focus on elucidating its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications .

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c1-11-5-7-23(8-6-11)15-9-14(20-10-21-15)22-17(24)16-12(18)3-2-4-13(16)19/h2-4,9-11H,5-8H2,1H3,(H,20,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXXNJCPEROLPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)

![[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol](/img/structure/B2381554.png)

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)

![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)